methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride
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Overview
Description
Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S It is known for its unique structural features, which include an amino group, a methyl group, and a methylsulfanyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride typically involves the reaction of methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as methanol or ethanol and requires careful monitoring of temperature and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the synthesis process allows for the production of significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the amino group or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-amino-3-(methylsulfanyl)propanoate
- Methyl 2-amino-2-methylpropanoate
- Methyl 2-amino-3-(methylthio)propanoate
Comparison: Methyl 2-amino-2-methyl-3-(methylsulfanyl)propanoate hydrochloride is unique due to the presence of both an amino group and a methylsulfanyl group on the same carbon atom This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties
Properties
IUPAC Name |
methyl 2-amino-2-methyl-3-methylsulfanylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(7,4-10-3)5(8)9-2;/h4,7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZMJOBCUDLEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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